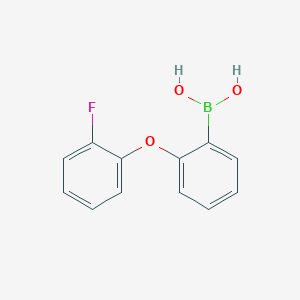

2-(2-Fluorophenoxy)phenylboronic acid

Description

BenchChem offers high-quality 2-(2-Fluorophenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(2-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYYQYVBIBURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256833 | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-91-9 | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic and Steric Modulation: A Technical Guide to Ortho-Phenoxy Phenylboronic Acid

Topic: Electronic effects of ortho-phenoxy substitution on phenylboronic acid Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The introduction of an ortho-phenoxy group to phenylboronic acid (PBA) creates a unique chemical entity where steric hindrance competes with intramolecular electronic stabilization. Unlike simple alkyl substitutions, the phenoxy moiety introduces a Lewis basic oxygen atom capable of donating electron density to the empty p-orbital of the boron center. This guide analyzes the electronic perturbations, structural consequences, and reactivity profiles of 2-phenoxyphenylboronic acid , providing actionable protocols for its synthesis and deployment in Suzuki-Miyaura cross-coupling.

Theoretical Framework: The B···O Interaction

Electronic Dualism

The ortho-phenoxy substituent exerts two opposing electronic effects on the aromatic ring and the boron center:

-

Inductive Withdrawal (-I): The electronegative oxygen atom withdraws electron density through the sigma framework, potentially increasing the Lewis acidity of the boron center.

-

Resonance Donation (+M): The oxygen lone pairs donate electron density into the

-system. However, due to the steric bulk of the phenoxy group, the aromatic rings often twist out of coplanarity, diminishing effective orbital overlap and reducing the +M effect relative to a para substituent.

The "Pincer" Effect (Intramolecular Coordination)

The defining feature of this molecule is the proximity of the ether oxygen to the boron atom. Unlike ortho-alkyl groups, the phenoxy oxygen can act as an intramolecular Lewis base.

-

Hybridization Shift: The donation of the oxygen lone pair into the empty boron p-orbital facilitates a partial rehybridization from

(trigonal planar) to -

pKa Modulation: This interaction stabilizes the boronate anion form. Consequently, ortho-alkoxy and ortho-phenoxy boronic acids typically exhibit a lower pKa (higher acidity) compared to unsubstituted PBA (pKa ~8.8), often shifting into the 7.5–8.2 range depending on solvent conditions.

Structural Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium between the open trigonal form and the coordinated tetrahedral form.

Physicochemical Characterization

To validate the electronic state of 2-phenoxyphenylboronic acid, researchers should rely on two primary analytical techniques.

B NMR Spectroscopy

Boron NMR is the gold standard for assessing coordination geometry.

-

Tricoordinate Boron (

): Typically appears downfield at 25–35 ppm . -

Tetracoordinate Boron (

): Appears upfield at 0–15 ppm . -

Diagnostic Criterion: A shift of the ortho-phenoxy derivative toward the upfield region (relative to PBA) in non-coordinating solvents (e.g., CDCl

) confirms the presence of the intramolecular B···O interaction.

Acidity (pKa) Determination

The increased acidity requires precise titration protocols to avoid carbonate errors.

Table 1: Comparative Electronic Properties

| Property | Phenylboronic Acid (PBA) | 2-Phenoxyphenylboronic Acid | Mechanistic Driver |

| Hybridization | Predominantly | Partial | Intramolecular B···O donation |

| pKa (approx) | 8.8 | 7.5 – 8.2 | Anion stabilization by phenoxy O |

| Solubility | Moderate (H | Low (H | Lipophilic phenoxy bulk |

| ~30 ppm (Methanol) | ~25-28 ppm (shifts upfield) | Shielding by electron donation |

Synthetic Protocols

Synthesis of 2-Phenoxyphenylboronic Acid

Rationale: Direct boronation is inefficient due to steric hindrance. The Lithium-Halogen exchange method is preferred for its regioselectivity.

Reagents:

-

2-Bromodiphenyl ether (1.0 eq)

- -Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Anhydrous THF / Et

O

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-bromodiphenyl ether and anhydrous THF (0.5 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C (acetone/dry ice bath). This is critical to prevent benzyne formation or lithium scrambling.

-

Lithiation: Add

-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour. The solution typically turns a pale yellow. -

Borate Trapping: Add Triisopropyl borate (B(O

Pr) -

Warming: Allow the reaction to warm to room temperature (RT) overnight.

-

Hydrolysis: Quench with 1M HCl until pH < 3. Stir for 30 minutes to hydrolyze the boronate ester.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO

. Recrystallize from acetonitrile/water to remove boroxine oligomers.

Optimized Suzuki-Miyaura Coupling

Challenge: The ortho-phenoxy group creates significant steric hindrance, making transmetallation difficult. Standard Pd(PPh

Protocol:

-

Catalyst System: Pd(OAc)

(2 mol%) + SPhos (4 mol%). SPhos is ideal as it tolerates steric bulk and forms a monolithic active species. -

Base: K

PO -

Solvent: Toluene : Water (10:1). The biphasic system is essential for dissolving the inorganic base while solubilizing the lipophilic boronic acid.

-

Conditions: Heat to 100 °C for 12–24 hours under Argon.

Reactivity & Mechanism Visualization

The following diagram details the Suzuki catalytic cycle, highlighting where the ortho-phenoxy group influences the pathway.

Applications in Drug Discovery & Sensing

Molecular Recognition (Wulff-Type Sensors)

The ortho-phenoxy group can be utilized in the design of saccharide sensors. The B···O interaction pre-organizes the boron center, reducing the entropic cost of binding to diols (sugars).

-

Mechanism: Binding of a diol (e.g., glucose) releases the strain of the bulky phenoxy group or displaces the weak intramolecular B···O bond, generating a measurable signal (fluorescence modulation if the phenoxy is functionalized).

Medicinal Chemistry (Bioisosteres)

In drug design, 2-phenoxyphenylboronic acid derivatives are explored as transition state inhibitors for serine proteases.

-

Role: The boron atom mimics the tetrahedral intermediate of peptide hydrolysis. The ortho-phenoxy group provides hydrophobic contacts within the enzyme active site (S1/S2 pockets) while protecting the boron from oxidative deborylation by metabolic enzymes.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews, 95(7), 2457–2483.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Fujita, N., et al. (2008). Boronic Acids as Sensors for Saccharides.[5] In Boronic Acids (pp. 377-408). Wiley-VCH.

-

IUPAC. (2024). Standard Values for pKa of Organic Acids in Aqueous Solution.

Sources

The Strategic Deployment of 2-(2-Fluorophenoxy)phenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, present in a multitude of clinically significant molecules endowed with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these vital structures often relies on robust and versatile building blocks. Among these, 2-(2-Fluorophenoxy)phenylboronic acid has emerged as a particularly valuable reagent. Its unique trifecta of a diaryl ether core, a reactive boronic acid moiety, and a strategically placed fluorine atom makes it a powerful tool for the construction of complex molecular architectures in drug discovery programs. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of 2-(2-Fluorophenoxy)phenylboronic acid, offering both theoretical insights and practical, field-proven protocols for researchers and scientists in drug development.

The Diaryl Ether Motif: A Cornerstone of Bioactive Molecules

The diaryl ether (Ar-O-Ar') linkage is a recurring structural motif in a vast number of natural products and synthetic compounds with therapeutic applications.[4][5] Its prevalence stems from a combination of desirable physicochemical properties:

-

Conformational Flexibility: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt optimal conformations for binding to biological targets.

-

Metabolic Stability: Diaryl ethers are generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

-

Lipophilicity Modulation: The ether oxygen can participate in hydrogen bonding, while the aromatic rings contribute to lipophilicity, offering a means to fine-tune the overall solubility and membrane permeability of a molecule.

The diverse biological activities associated with diaryl ether-containing compounds underscore their importance in medicinal chemistry.[1][2][3]

Synthesis of 2-(2-Fluorophenoxy)phenylboronic Acid: A Practical Approach

The synthesis of 2-(2-Fluorophenoxy)phenylboronic acid can be efficiently achieved through a two-step sequence involving an Ullmann condensation followed by a lithiation-borylation reaction. This approach provides a reliable and scalable route to this key intermediate.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, typically involving a copper-catalyzed reaction between a phenol and an aryl halide.[3][4]

Reaction: 1-Bromo-2-iodobenzene reacts with 2-fluorophenol in the presence of a copper catalyst and a base to yield 1-bromo-2-(2-fluorophenoxy)benzene.

Caption: Ullmann condensation for diaryl ether synthesis.

Experimental Protocol: Synthesis of 1-Bromo-2-(2-fluorophenoxy)benzene

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-iodobenzene (1.0 eq), 2-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-(2-fluorophenoxy)benzene.

Step 2: Lithiation-Borylation to Introduce the Boronic Acid

The conversion of the aryl bromide to the corresponding boronic acid is achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.[6]

Reaction: 1-Bromo-2-(2-fluorophenoxy)benzene undergoes lithiation with an organolithium reagent, followed by reaction with triisopropyl borate and acidic workup to yield 2-(2-Fluorophenoxy)phenylboronic acid.

Caption: Lithiation-borylation pathway to the boronic acid.

Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)phenylboronic Acid

-

Initial Setup: Dissolve 1-bromo-2-(2-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Hydrolysis and Purification: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-Fluorophenoxy)phenylboronic acid can often be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-(2-Fluorophenoxy)phenylboronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7][8][9] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling with the title compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2-(2-Fluorophenoxy)phenylboronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture under an inert atmosphere to 80-110 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |

| 3-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-85 |

The Strategic Importance of the 2-Fluorophenoxy Moiety in Medicinal Chemistry

The incorporation of the 2-fluorophenoxy group via 2-(2-Fluorophenoxy)phenylboronic acid can impart several advantageous properties to a drug candidate:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.[10][11]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially enhancing binding affinity and potency.[10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

-

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the molecule, which may be beneficial for binding to the target.

The strategic placement of fluorine has been a successful strategy in the development of numerous approved drugs across various therapeutic areas.[12]

Case Study: Conceptual Application in the Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. 2-(2-Fluorophenoxy)phenylboronic acid is an ideal building block for constructing such scaffolds. For instance, in the synthesis of a hypothetical inhibitor targeting a specific kinase, the 2-(2-fluorophenoxy)phenyl group could occupy a key hydrophobic pocket in the ATP-binding site, with the fluorine atom forming a crucial interaction with a specific residue.

Caption: Synthesis of a kinase inhibitor scaffold.

Conclusion

2-(2-Fluorophenoxy)phenylboronic acid stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the construction of diaryl ether-containing molecules. The strategic incorporation of the 2-fluorophenoxy moiety can confer significant advantages in terms of metabolic stability, binding affinity, and overall druglike properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of well-designed building blocks like 2-(2-Fluorophenoxy)phenylboronic acid will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications, [Link]

-

Ullmann Condensation. SynArchive, [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, [Link]

-

Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México, [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron. University of Bristol, [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol, [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. PMC, [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]

-

Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol, [Link]

-

TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!, [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing, [Link]

-

2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI, [Link]

-

Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC, [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI, [Link]

-

Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. ResearchGate, [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press, [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI, [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA, [Link]

-

FDA approved fluorine-containing drugs in 2023. SpringerLink, [Link]

-

In vivo Analgesics and in vitro Antioxidants Activity of Newly Synthesized Mannich Bases of Lawsone. Asian Journal of Pharmaceutical Research, [Link]

Sources

- 1. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. Yoneda Labs [yonedalabs.com]

- 10. mdpi.com [mdpi.com]

- 11. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 12. iris.unipa.it [iris.unipa.it]

Thermodynamic stability of fluorinated phenoxy phenylboronic acids

Title: Thermodynamic Stability and Physicochemical Profiling of Fluorinated Phenoxy Phenylboronic Acids

Executive Summary

This technical guide details the thermodynamic and kinetic stability profiles of fluorinated phenoxy phenylboronic acids (F-PPBAs). These compounds represent a specialized class of Lewis acids where the electron-withdrawing nature of fluorine competes with the mesomeric donation of phenoxy substituents to modulate acidity (

Theoretical Framework: Electronic Modulation

The thermodynamic stability of boronic acids is governed by the electron density at the boron center. In F-PPBAs, two opposing forces dictate reactivity:

-

Fluorine Effect (Inductive Withdrawal,

): Fluorine atoms are strongly electronegative. When substituted on the phenyl ring, they withdraw electron density from the carbon scaffold ( -

Phenoxy Effect (Resonance Donation,

vs. Inductive Withdrawal,-

Consequence: The net effect depends on position.[2] Para-phenoxy substitution typically dominates via resonance, increasing electron density at the boron ipso-carbon and raising

. Ortho-phenoxy substitution introduces steric bulk and potential intramolecular

-

The Hammett Correlation

The

Where

Thermodynamic Stability Profile

Acid-Base Equilibrium ( )

The ionization of boronic acids is not a simple proton dissociation but a Lewis acid-base adduct formation with hydroxide.

-

Unsubstituted Phenylboronic Acid:

[2] -

Fluorinated Derivatives:

ranges from -

Target Window: For physiological binding (e.g., to serine proteases or sugars), a

close to 7.4 is ideal. Monofluorination (e.g., 3-fluoro) or ortho-phenoxy substitution often tunes the

Table 1: Comparative

| Compound Class | Substituent Pattern | Approx.[2][3][4][5][6][7] | Relative Hydrolytic Stability | Key Feature |

| Reference | Phenylboronic Acid (PBA) | 8.8 | High | Baseline standard. |

| Fluorinated | 4-Fluoro-PBA | 8.7 | High | Minimal electronic perturbation. |

| Fluorinated | 3-Fluoro-PBA | 7.8 | High | Inductive effect dominates; enhanced acidity. |

| Fluorinated | 2,6-Difluoro-PBA | 6.2 - 6.5 | Low to Moderate | Steric crowding; prone to deboronation. |

| Phenoxy | 4-Phenoxy-PBA | 9.0 | High | Resonance donation lowers acidity. |

| Hybrid | 3-Fluoro-4-phenoxy-PBA | 8.1 | High | Balanced profile for drug discovery. |

Boroxine Formation (Trimerization)

In non-aqueous solvents or solid state, boronic acids dehydrate to form cyclic trimers called boroxines.

-

Thermodynamics: The equilibrium constant

for boroxine formation is driven by entropy (release of water). -

Fluorine Impact: Electron-deficient boronic acids (high F content) form boroxines less readily in the presence of water because the Lewis acidic boron avidly coordinates water or hydroxide.

Kinetic Stability: Protodeboronation Mechanisms

The "Achilles' heel" of boronic acids is protodeboronation—the cleavage of the C-B bond.[6] This is distinct from thermodynamic ionization.

Mechanism A: Acid-Catalyzed ( / )

Occurs via ipso-protonation of the aromatic ring.

-

Mechanism: The proton attacks the carbon bonded to boron.[6]

-

F-PPBA Advantage: Fluorine (EWG) destabilizes the cationic transition state (Wheland intermediate), making F-PPBAs more resistant to acid-catalyzed cleavage than unsubstituted analogs.

Mechanism B: Base-Catalyzed (Via Boronate Anion)

Occurs via the boronate anion

-

Mechanism: Nucleophilic attack (often by water or metal catalysts) on the activated ring.

-

Risk: Highly fluorinated rings (e.g., pentafluorophenyl) are electron-poor and susceptible to nucleophilic aromatic substitution or base-catalyzed deboronation.

Figure 1: Pathways of Protodeboronation. Fluorine substitution generally blocks the upper (Acid) path but can sensitize the lower (Base) path.

Experimental Characterization Protocols

To validate the stability of a new F-PPBA derivative, the following self-validating protocols are recommended.

Potentiometric Titration for Determination

Objective: Determine thermodynamic acidity constant.

-

Preparation: Dissolve F-PPBA (

M) in a degassed water/methanol mixture (to ensure solubility). -

Titrant: Standardized

M NaOH (carbonate-free). -

Execution: Perform titration under

atmosphere at -

Data Analysis: Plot pH vs. Volume. Use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Validation: The curve should show a single inflection point. If hysteresis occurs (back-titration differs), boroxine formation or oxidation is interfering.

-

Oxidative Stability Assay (NMR)

Objective: Measure resistance to oxidative deboronation (e.g., by

-

Internal Standard: Use 1,3,5-trimethoxybenzene (inert, distinct singlet at

ppm). -

Solvent: Phosphate buffer (

) in -

Procedure:

-

Acquire

spectrum of F-PPBA + Standard. -

Add oxidant (e.g.,

equiv -

Acquire spectra at

hours.

-

-

Quantification: Integrate the aryl protons of the starting material vs. the product (phenol).

-

Calculation:

.

-

Figure 2: Iterative workflow for optimizing fluorinated phenoxy phenylboronic acids.

Biological Applications & Binding Interactions[8][9]

The primary utility of F-PPBAs lies in their ability to reversibly bind 1,2-diols (saccharides) and active site serine residues.

-

Diol Binding: The binding constant (

) with sugars (e.g., fructose, glucose) correlates with the Lewis acidity. -

Intramolecular Coordination: If the phenoxy group contains a pendant amine or carbonyl, B-N or B-O coordination can "lock" the boron in a tetrahedral state, dramatically increasing stability and affinity.

References

-

Hall, D. G. (2011).[11] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[11] Link

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

-

Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic boronic acids. Journal of the American Chemical Society, 132(31), 10891-10902. Link

-

Zarzeczańska, D., et al. (2017).[3] Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38), 4493-4498.[3] Link[2][3]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research - HALL RESEARCH GROUP [hallgroupchemistry.com]

2-(2-Fluorophenoxy)phenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 2-(2-Fluorophenoxy)phenylboronic Acid: Properties, Applications, and Protocols

Introduction

2-(2-Fluorophenoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a fluorophenoxy moiety, allows for the introduction of complex diaryl ether fragments into target molecules. This guide provides a comprehensive overview of its core properties, explores its primary application in Suzuki-Miyaura cross-coupling, presents a detailed experimental protocol, and outlines essential safety and handling procedures for laboratory use.

Section 1: Core Physicochemical Properties

2-(2-Fluorophenoxy)phenylboronic acid is a white to off-white solid at room temperature. The boronic acid functional group is a mild Lewis acid, rendering the compound generally stable and easier to handle compared to more reactive organometallic reagents.[1] The presence of the fluorine atom can influence the electronic properties and reactivity of the molecule, a factor often exploited in the design of pharmaceutical candidates.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BFO₃ | |

| Molecular Weight | 232.02 g/mol | |

| CAS Number | 2096332-91-9 | |

| Appearance | Solid | |

| InChI Key | OOFYYQYVBIBURU-UHFFFAOYSA-N | |

| Canonical SMILES | B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O |

Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The most prominent application of 2-(2-Fluorophenoxy)phenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms.[3][4] It is widely employed in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in active pharmaceutical ingredients (APIs).[5]

Mechanistic Overview

In this reaction, 2-(2-Fluorophenoxy)phenylboronic acid provides the 2-(2-fluorophenoxy)phenyl fragment, which is coupled to an organohalide (typically an aryl or vinyl halide) in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 3: Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(2-Fluorophenoxy)phenylboronic acid with an aryl bromide.

Objective: To synthesize a novel biaryl compound by coupling 2-(2-Fluorophenoxy)phenylboronic acid with 4-bromoanisole.

Materials and Reagents:

-

2-(2-Fluorophenoxy)phenylboronic acid

-

4-Bromoanisole (Aryl Halide)

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)

-

Tricyclohexylphosphine (PCy₃) (Ligand)

-

Potassium phosphate tribasic (K₃PO₄) (Base)[6]

-

Toluene (Solvent)

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) (Drying agent)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-Fluorophenoxy)phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents).

-

Rationale (Expertise): Using an excess of the boronic acid helps to drive the reaction to completion. A strong base like K₃PO₄ is effective in activating the boronic acid for transmetalation. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Catalyst Preparation and Addition:

-

In a separate vial, dissolve palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%) in degassed toluene. Stir for 10 minutes.

-

Add this catalyst solution to the Schlenk flask containing the reagents.

-

Rationale (Expertise): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands like PCy₃ stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and promote the key steps of the catalytic cycle.[6]

-

-

Reaction Execution:

-

Add additional degassed toluene and a small amount of degassed water to the reaction flask to create a biphasic mixture. The total solvent volume should result in a concentration of the aryl halide of approximately 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale (Expertise): Heating accelerates the reaction rate. The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

-

Rationale (Trustworthiness): Direct monitoring of the reaction progress is essential to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Rationale (Expertise): The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification (Self-Validation):

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and remove the solvent to yield the final biaryl compound.

-

Rationale (Trustworthiness): Chromatography is the standard method for purifying the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring the high purity required for subsequent applications.

-

Section 4: Safety, Handling, and Storage

As with all laboratory chemicals, 2-(2-Fluorophenoxy)phenylboronic acid should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[7]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Health Hazards: Phenylboronic acids, as a class, may be harmful if swallowed.[8][10] They can cause skin and eye irritation.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Some boronic acids are hygroscopic; exposure to moisture should be minimized.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]

Conclusion

2-(2-Fluorophenoxy)phenylboronic acid is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its primary utility as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient construction of complex diaryl ether-containing biaryls, which are of high interest in drug discovery and materials science. Understanding its properties, the mechanics of its application, and proper handling protocols enables researchers to leverage its full potential in the synthesis of novel and functional molecules.

References

-

2-(2-Fluorophenoxy)phenylboronic acid | 2096332-91-9. Merck. [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem, National Center for Biotechnology Information. [Link]

-

Liu, F., et al. (2016). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 4, 33. [Link]

-

Phenyl boronic acid Safety Data Sheet. s d fine-chem limited. [Link]

-

2-(2-Fluorophenoxy)phenylboronic acid | 2096332-91-9. MilliporeSigma. [Link]

-

Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773-30783. [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

-

Cmoch, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2029. [Link]

-

Phenylboronic acid – preparation and application. Georganics. [Link]

-

Tobisu, M., et al. (2012). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 8, 1033-1037. [Link]

-

Halford, B. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(12). [Link]

-

Speranza, L., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29(2), 281-298. [Link]

-

Suzuki cross-coupling reaction of phenyl bromide with phenylboronic acid in the presence of Pd–LDH as the catalyst. ResearchGate. [Link]

-

Al-Mourabit, A., et al. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(9), 7459-7478. [Link]

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. iris.unina.it [iris.unina.it]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. carlroth.com [carlroth.com]

A Technical Guide to the Steric Hindrance Profile of 2-(2-Fluorophenoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance profile of 2-(2-Fluorophenoxy)phenylboronic acid, a critical building block in modern synthetic chemistry. The unique structural arrangement of this biaryl ether boronic acid, characterized by an ortho-phenoxy substituent, imparts a distinct three-dimensional architecture that profoundly influences its reactivity, conformational dynamics, and application in catalysis. We will explore the molecule's structural features, detail experimental and computational methodologies for characterizing its steric profile, and examine the direct implications of this profile on its performance in the widely-used Suzuki-Miyaura cross-coupling reaction. This guide serves as a comprehensive resource for scientists seeking to understand and strategically leverage the steric properties of this versatile reagent.

Introduction

2-(2-Fluorophenoxy)phenylboronic acid is a member of the biaryl family of compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form new carbon-carbon bonds.[1][2] The defining feature of this molecule is the 2-fluorophenoxy group positioned ortho to the boronic acid moiety. This substitution pattern creates significant, non-trivial steric bulk around the reactive boronic acid center. Understanding the nature and consequence of this steric hindrance is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This guide will dissect the steric profile through structural analysis, conformational dynamics, and its tangible impact on a cornerstone catalytic reaction.

Structural and Conformational Analysis

The steric profile of 2-(2-Fluorophenoxy)phenylboronic acid is not static; it is a dynamic feature governed by the molecule's ability to rotate around key single bonds. The most critical rotations are around the C-O ether bond and the C-C bond connecting the two aromatic rings.

The presence of the ortho-fluorine atom on the phenoxy ring introduces both steric and electronic effects. While fluorine is relatively small, its placement can influence the preferred orientation of the phenoxy ring. Furthermore, computational studies on related ortho-substituted fluorophenylboronic acids suggest the possibility of weak intramolecular interactions, such as B-O-H···F hydrogen bonds, which can stabilize certain conformations and restrict rotation.[3][4] The boronic acid group itself is not coplanar with the phenyl ring to which it is attached, further contributing to the molecule's complex 3D shape.[5][6]

The interplay between these rotational degrees of freedom and non-covalent interactions defines a potential energy surface with distinct low-energy conformations and high-energy rotational barriers. These barriers dictate the steric accessibility of the boronic acid group.

Visualization of Key Structural Features

To conceptualize the molecule's dynamics, we can identify the principal axes of rotation that define its conformational landscape.

Caption: Key rotational bonds in 2-(2-Fluorophenoxy)phenylboronic acid.

Methodologies for Characterizing Steric Hindrance

Quantifying the steric profile of a molecule requires a multi-faceted approach, combining solid-state analysis, solution-phase studies, and computational modeling. Each technique provides a unique piece of the puzzle.

Experimental Workflow Overview

A robust investigation into the steric profile follows a logical progression from static structural determination to dynamic solution-phase analysis, complemented by theoretical calculations.

Caption: Steric hindrance from the ortho-substituent impedes the transmetalation step.

Conclusion

The steric profile of 2-(2-Fluorophenoxy)phenylboronic acid is a dominant characteristic that dictates its chemical behavior. Defined by restricted rotation around its biaryl ether linkage, this steric bulk presents both challenges and opportunities in synthesis. While it can impede reaction rates, particularly in the transmetalation step of cross-coupling reactions, this same feature can be harnessed to influence selectivity in more complex systems. A thorough understanding, gained through the complementary techniques of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for any researcher aiming to effectively utilize this valuable synthetic building block.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [7]2. Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [8]3. Kuwano, R. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [9]4. Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from Bruker website. [10]5. Nielsen, D., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [11]6. University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from UMSL Chemistry website. [12]7. Gale, V. (2018). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [13]8. Chemistry LibreTexts. (2025, October 12). NOESY Spectra. Retrieved from Chemistry LibreTexts website. [14]9. Watson, D. A., & Biscoe, M. R. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry. 10. ResearchGate. (n.d.). Determination of the rotational barrier of key compounds. Retrieved from ResearchGate. 11. Texas Tech University. (2017, March 6). JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol. Retrieved from Texas Tech University Chemistry website. [15]12. Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from Chemistry LibreTexts website. [16]13. Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology. [17]14. Benchchem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Retrieved from Benchchem website. [18]15. University of California, Santa Barbara. (n.d.). 2D NMR. Retrieved from UCSB Chemistry and Biochemistry website. [19]16. Madura, I. D., et al. (2013). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. Acta Crystallographica Section E: Structure Reports Online. [5]17. Hughes, D. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [2]18. American Chemical Society. (2022, January 14). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [20]19. Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from Princeton University Department of Chemistry website. [21]20. Li, X. (2024, July 11). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Society Reviews. [22]21. ResearchGate. (n.d.). Effect of substituents on Suzuki-Miyaura reactions. Retrieved from ResearchGate. [23]22. Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [24]23. Goral, A. (2015). The DFT study on racemisation of atropisomeric biaryls. Growing Science. [25]24. Sowa, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [26]25. Ross, G. A., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. [27]26. bioRxiv. (2018, February 28). NMR Protein Structure Determination via Local Conformational Mapping. Retrieved from bioRxiv. [28]27. ResearchGate. (2025, December 25). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from ResearchGate. [29]28. ResearchGate. (2025, August 10). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from ResearchGate. [30]29. American Chemical Society. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [31]30. McGill University. (n.d.). Torsional Energy Barriers of Biaryls could be Predicted by Electron-richness/deficiency of Aromatic Rings. Retrieved from eScholarship@McGill. [32]31. de Andrade, P. F., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [4]32. MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from MDPI. [33]33. American Chemical Society. (n.d.). Steric Influences on the Selectivity in Palladium-Catalyzed Allylation. Organometallics. [34]34. Combi-Blocks, Inc. (n.d.). 2-(2-Fluorophenoxy)phenylboronic acid. Retrieved from Combi-Blocks website. 35. Sigma-Aldrich. (n.d.). (2-(3-Fluorophenoxy)phenyl)boronic acid. Retrieved from Sigma-Aldrich website. 36. MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from MDPI. [3]37. ResearchGate. (2025, August 6). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Retrieved from ResearchGate. [6]38. National Institutes of Health. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central. [35]39. Longdom Publishing. (n.d.). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Retrieved from Longdom Publishing. 40. National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. Retrieved from PubChem. [36]41. MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from MDPI.

Sources

- 1. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. ulethbridge.ca [ulethbridge.ca]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]

- 13. Making sure you're not a bot! [dugi-doc.udg.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. depts.ttu.edu [depts.ttu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. purdue.edu [purdue.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 2D NMR [nmr.chem.ucsb.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemistry.princeton.edu [chemistry.princeton.edu]

- 22. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. growingscience.com [growingscience.com]

- 26. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 27. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 33. mdpi.com [mdpi.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioisosteric Applications of 2-(2-Fluorophenoxy)phenylboronic Acid

The following technical guide details the bioisosteric utility and experimental applications of 2-(2-Fluorophenoxy)phenylboronic acid , a critical building block in modern medicinal chemistry.

Technical Guide & Whitepaper [1]

Executive Summary

2-(2-Fluorophenoxy)phenylboronic acid (CAS: 2096332-91-9) is a specialized organoboron reagent used primarily to install the 2-(2-fluorophenoxy)phenyl moiety into drug candidates.[1] This moiety serves as a robust bioisostere for standard diphenyl ethers, benzyl phenyl ethers, and biphenyl scaffolds.[1]

Its application is driven by three physicochemical imperatives:

-

Metabolic Blockade: The ortho-fluorine atom blocks metabolic hydroxylation at a metabolically vulnerable site (Phase I metabolism).[1]

-

Conformational Locking: The steric bulk and electronic repulsion of the ortho-substituent force the biaryl ether into a specific twist angle, often improving binding selectivity.[1]

-

Lipophilic Modulation: Fluorination increases lipophilicity (LogP) while modulating pKa, enhancing membrane permeability and CNS penetration.[1]

Bioisosteric Rationale & Mechanism

The "Fluorine Effect" in Biaryl Ethers

The core application of this reagent is to replace a hydrogen atom with fluorine at the ortho position of a phenoxy ring.[1] This is not merely a steric change; it is a profound electronic modification.[1]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[1] In standard diphenyl ethers, the ortho and para positions are hotspots for Cytochrome P450-mediated oxidation.[1] Introducing fluorine at the 2-position effectively "caps" this site, extending the half-life (

) of the drug.[1] -

Electronic Bioisosterism: The 2-(2-fluorophenoxy)phenyl group acts as a bioisostere for the 2-chlorophenoxy or 2-methoxyphenoxy groups but with a smaller steric footprint (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å vs. Cl = 1.75 Å).[1]

Conformational Control (The Ortho-Twist)

In drug-receptor interactions, the "flatness" of a molecule often leads to promiscuous binding (toxicity).[1] The ortho-fluorophenoxy group induces a non-planar conformation due to steric clash with the ether oxygen lone pairs and the adjacent ring protons.[1]

Table 1: Bioisosteric Comparison of Ortho-Substituents

| Substituent (R) | Van der Waals Radius (Å) | Metabolic Stability | Twist Angle Impact | |

| -H (Parent) | 1.20 | 0.00 | Low (Vulnerable) | Free Rotation |

| -F (Target) | 1.47 | 0.54 | High (Blocked) | Locked (~40-60°) |

| -Cl | 1.75 | 0.47 | High | High Steric Clash |

| -OCH3 | ~3.0 (group) | 0.25 | Moderate (Demethylation) | Variable |

Structural Visualization: Metabolic Blocking Logic

The following diagram illustrates the bioisosteric replacement strategy using 2-(2-Fluorophenoxy)phenylboronic acid to prevent metabolic degradation.

Caption: Figure 1. Mechanism of metabolic stabilization via bioisosteric replacement of C-H with C-F using the boronic acid reagent.[1]

Experimental Protocols

Synthesis of Bioisosteric Scaffolds (Suzuki-Miyaura Coupling)

The installation of the 2-(2-fluorophenoxy)phenyl group is achieved via Palladium-catalyzed cross-coupling.[1] Due to the steric hindrance of the ortho-phenoxy group on the boronic acid, standard conditions often fail.[1] The following protocol uses a specialized phosphine ligand (SPhos) to facilitate transmetallation.

Objective: Couple 2-(2-Fluorophenoxy)phenylboronic acid with an aryl halide (Ar-X).

Reagents:

-

Boronic Acid: 2-(2-Fluorophenoxy)phenylboronic acid (1.2 equiv)[1]

-

Electrophile: Aryl bromide or chloride (1.0 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)[1]

-

Base: K₃PO₄ (2.0 equiv)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial with the Aryl halide (1.0 mmol), 2-(2-Fluorophenoxy)phenylboronic acid (1.2 mmol, 278 mg), Pd(OAc)₂ (11 mg), SPhos (41 mg), and K₃PO₄ (424 mg).[1]

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. Note: The ortho-substituent slows transmetallation; vigorous heating is required.[1]

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC Monitoring: The boronic acid spot (polar) should disappear.[1] If the aryl halide remains, add additional catalyst (2 mol%) and heat for 4 more hours.[1]

-

NMR Verification: Look for the characteristic splitting pattern of the 2-fluorophenoxy group in ¹H NMR (multiplets around 6.8–7.5 ppm) and the disappearance of the C-Br signal.

Metabolic Stability Assay (Microsomal Stability)

To verify the bioisosteric advantage (metabolic blocking), the synthesized analog must be tested against liver microsomes.[1]

Protocol:

-

Incubation: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[1]

-

Initiation: Add NADPH-generating system to start the reaction.

-

Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criteria: The fluorinated analog should show a >2-fold increase in

compared to the non-fluorinated control.[1]

-

Advanced Application: Boronic Acid as a Warhead

While primarily a building block, the boronic acid moiety itself can function as a reversible covalent warhead (e.g., in proteasome inhibitors or beta-lactamase inhibitors).[1]

-

Lewis Acidity Modulation: The ortho-phenoxy group acts as an electron-donating group (via resonance) but the fluorine exerts an electron-withdrawing inductive effect.[1]

-

Intramolecular Interaction: The ether oxygen can weakly coordinate with the empty p-orbital of the boron atom, potentially reducing its Lewis acidity and improving chemical stability (resistance to deboronation) compared to phenylboronic acid.[1]

Diagram: Synthetic Workflow for Scaffold Installation

Caption: Figure 2. Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step involving the sterically hindered boronic acid.

References

-

Sigma-Aldrich. 2-(2-Fluorophenoxy)phenylboronic acid - Product Specification.[1]Link[1]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

-

Almasirad, A., et al. (2004).[1][2][3] "Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles." Bioorganic & Medicinal Chemistry Letters, 14(24), 6057-6059.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

Sources

Reactivity Trends of Ortho-Substituted Fluorophenylboronic Acids: A Technical Guide

Executive Summary: The Ortho-Fluoro Paradox

In medicinal chemistry, the ortho-fluorophenyl motif is ubiquitous, serving to modulate metabolic stability, lipophilicity, and binding affinity (e.g., Atorvastatin, Lapatinib). However, for the synthetic chemist, ortho-substituted fluorophenylboronic acids represent a significant "reactivity cliff."

These reagents exhibit a paradox: the electron-withdrawing nature of fluorine should theoretically activate the carbon-boron bond for transmetallation in Suzuki-Miyaura couplings. Yet, this same electronic activation renders them hypersensitive to protodeboronation —a pathway where the C-B bond is cleaved by water/base before the desired cross-coupling can occur.

This guide details the mechanistic underpinnings of this instability and provides evidence-based protocols to suppress it, ensuring high-fidelity cross-couplings.

Part 1: The Failure Mode – Protodeboronation Mechanism

The primary cause of low yields with ortho-fluorophenylboronic acids is not catalyst poisoning, but the rapid destruction of the starting material. Understanding this mechanism is the first step toward mitigation.

The Mechanism

Protodeboronation is base-catalyzed.[1][2] The presence of ortho-fluorine atoms accelerates this process through two synergistic effects:

-

Enhanced Lewis Acidity: The inductive effect (

) of fluorine increases the electrophilicity of the boron center, facilitating the rapid formation of the boronate "ate" complex ( -

Carbanion Stabilization: The rate-determining step is the cleavage of the C-B bond. The developing negative charge on the ipso-carbon is stabilized by the adjacent fluorine atom (via inductive withdrawal and negative hyperconjugation), significantly lowering the activation energy for cleavage.

Pathway Visualization

The following diagram illustrates the competitive landscape between the productive Transmetallation (Suzuki) and the destructive Protodeboronation.

Caption: Kinetic competition between productive coupling and destructive protodeboronation. The ortho-F substituent increases

Part 2: Strategic Optimization for Suzuki-Miyaura Coupling

To couple these unstable substrates, one must tilt the kinetic balance: accelerate transmetallation or decelerate protodeboronation .

Catalyst Selection (Accelerating Transmetallation)

Standard catalysts (e.g.,

-

Recommendation: Use bulky, electron-rich phosphine ligands (Buchwald ligands) which facilitate rapid oxidative addition and, crucially, create a distinct pocket that accelerates transmetallation.

-

XPhos Pd G3: Excellent for general steric bulk.

-

RuPhos Pd G3: Specifically optimized for electron-poor/unstable boronic acids.

-

Base and Solvent Engineering (Decelerating Protodeboronation)

Since protodeboronation requires water and base to generate the "ate" complex and protonate the ring, removing water is the most effective stabilization strategy.

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanistic Rationale |

| Base | Anhydrous bases prevent the high concentration of | ||

| Solvent | DMF/Water, Dioxane/Water | Anhydrous THF or Toluene | Eliminates the proton source ( |

| Additives | None | Copper(I) facilitates a "pre-transmetallation," scavenging the boronate before it decomposes. |

Part 3: Stabilization Technologies (MIDA & Trifluoroborates)

When ortho-fluoro boronic acids (especially 2,6-difluoro variants) are too unstable for direct use, "Slow Release" strategies are required.

Decision Matrix: Choosing the Right Reagent

Use the following logic flow to select the appropriate boron source.

Caption: Selection logic for ortho-fluoro coupling partners based on stability profiles.

MIDA Boronates

MIDA (N-methyliminodiacetic acid) boronates are

Part 4: Experimental Protocols

Protocol A: The "Self-Validating" Stability Assay

Before committing valuable GMP starting materials, validate the stability of your specific boronic acid.

-

Setup: Dissolve 0.05 mmol of the ortho-fluorophenylboronic acid in 0.5 mL of the intended reaction solvent (e.g., THF).

-

Trigger: Add the intended base (e.g., 2 equiv

) and 10 -

Analysis: Heat to reaction temperature (e.g., 60°C) for 1 hour.

-

Readout: Analyze via

-NMR (without lock if necessary, or use a capillary insert).-

Result: If you see a shift corresponding to the fluoro-arene (H-Ar-F) and

H-NMR shows deuterium incorporation at the ipso position, protodeboronation is your failure mode . Switch to Protocol B.

-

Protocol B: Anhydrous "Rapid-Injection" Coupling

Designed for highly unstable substrates (e.g., 2-fluoro-4-pyridineboronic acid).

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ortho-fluoro Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-5 mol%)

-

Base:

(finely ground, anhydrous, 3.0 equiv) -

Solvent: Anhydrous THF (0.2 M)

Workflow:

-

Charge: Add Aryl Halide, Base, and Catalyst to a vial. Seal and purge with

x 3. -

Solubilize: Add anhydrous THF. Heat to 60°C.

-

Injection: Dissolve the ortho-fluoro boronic acid in a separate dry vial with minimal THF.

-

Addition: Using a syringe pump or portion-wise addition, add the boronic acid solution to the reaction mixture over 1 hour.

-

Causality: This maintains a low concentration of the boronic acid relative to the catalyst, statistically favoring transmetallation over the bimolecular decomposition pathway.

-

-

Workup: Filter through Celite immediately upon completion to remove base and stop any further degradation.

References

-

Lloyd-Jones, G. C., et al. (2012).[3] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3] Link

-

Burke, M. D., et al. (2009).[3] Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[3] Link

-

Buchwald, S. L., et al. (2013). Precatalysts for Suzuki–Miyaura Coupling of Unstable Boronic Acids. Chemical Science. Link

-

Hartwig, J. F. (2011). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society.[3] Link

-

Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. Link

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Fluorophenoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Utility of a Sterically Encumbered Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3]

This guide focuses on a specific, yet challenging substrate: 2-(2-Fluorophenoxy)phenylboronic acid . This molecule presents a unique combination of steric hindrance and electronic effects. The bulky ortho-phenoxy group can impede the approach of the boronic acid to the palladium center, a critical step in the catalytic cycle.[4][5][6] Additionally, the electron-withdrawing fluorine atom on the phenoxy ring can influence the electronic properties of the molecule. Understanding and overcoming these challenges is key to successfully employing this versatile building block in the synthesis of novel biaryl structures, which are prevalent in many biologically active compounds.

This document serves as a detailed guide, providing both the theoretical underpinnings and practical protocols for researchers aiming to utilize 2-(2-Fluorophenoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations: Navigating Steric and Electronic Hurdles

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The specific structure of 2-(2-Fluorophenoxy)phenylboronic acid introduces distinct challenges at the transmetalation step.

-

Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This step is generally less affected by the structure of the boronic acid.

-

Transmetalation: This is often the rate-determining step. The organoboron compound transfers its organic group to the palladium(II) center. For 2-(2-Fluorophenoxy)phenylboronic acid, the bulky ortho-phenoxy group can sterically hinder the approach of the boron atom to the palladium, slowing down this crucial transfer. The choice of a suitable ligand on the palladium catalyst is critical to create a less congested and more reactive complex.

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.

The fluorine substituent, while electronically withdrawing, is somewhat removed from the reactive boronic acid moiety. Its primary electronic influence is on the phenoxy ring itself. However, in some contexts, fluoride ions in the reaction mixture can play a complex role, potentially favoring transmetalation but also risking the formation of unreactive anionic boronate species.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Protocols

Given the steric hindrance of 2-(2-Fluorophenoxy)phenylboronic acid, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields. Below are recommended starting conditions and a general protocol that can be adapted for various aryl halide coupling partners.

Recommended Starting Conditions

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., G3 or G4) | Buchwald precatalysts are often highly active for challenging couplings, including those with sterically hindered substrates.[8] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the formation of monoligated Pd(0) species, which are more reactive in oxidative addition and create a less hindered environment for transmetalation.[8] |

| Base | K₃PO₄ or Cs₂CO₃ | These are effective bases for Suzuki couplings and are often preferred for sensitive substrates over stronger bases like hydroxides or alkoxides.[8][9] |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) | Aprotic polar solvents are generally effective. The addition of a small amount of water can aid in the dissolution of the base and facilitate the reaction. |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier, especially with less reactive aryl chlorides. |

General Experimental Protocol

This protocol is a starting point and may require optimization for specific substrates.

-

Reagent Preparation:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(2-Fluorophenoxy)phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.1-1.2 times the palladium amount, if not using a pre-formed complex).

-

-

Reaction Setup:

-

Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium precatalyst and ligand to the reaction vial under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

-

Reaction Execution:

-